2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a halogenated pyrrolopyrimidine derivative characterized by two chlorine substituents at positions 2 and 5 of the pyrrolo[2,3-d]pyrimidine core and an N-methyl group at the 4-amino position. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1500-85-2) serves as a common precursor for synthesizing N-substituted derivatives through nucleophilic aromatic substitution . The introduction of chlorine atoms and alkyl/aryl groups at specific positions significantly influences electronic properties, solubility, and biological activity .
Properties
Molecular Formula |
C7H6Cl2N4 |
|---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
2,5-dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H6Cl2N4/c1-10-5-4-3(8)2-11-6(4)13-7(9)12-5/h2H,1H3,(H2,10,11,12,13) |
InChI Key |
JAYPLLXJEVITQT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC2=C1C(=CN2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization and Ring Formation
A common approach involves cyclization of precursors such as 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene with formamidine salts under basic conditions. For example, the condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate yields the butadiene intermediate, which then undergoes addition-condensation cyclization with formamidine acetate in methanol with sodium methoxide as base, producing 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with high yield (~90%) and purity (99.3%).
Reaction conditions summary:
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Condensation to butadiene | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate | Not specified | Not specified | Not specified | Not specified |
| Cyclization with formamidine | Formamidine acetate, sodium methoxide in methanol | 30–70 | 6–8 | 90.2 | 99.3 |
The process involves dropwise addition of the butadiene intermediate to the formamidine/base mixture at 0–50 °C, followed by stirring at elevated temperatures (50–110 °C) for elimination of hydrogen chloride.
Selective Chlorination to Introduce Chlorine Substituents
Preparation of 2,4-Dichloro and 2,5-Dichloro Derivatives
Chlorination of hydroxy or amino-substituted pyrrolo[2,3-d]pyrimidines is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl3), sulfur oxychloride, oxalyl chloride, or dichlorophenylphosphoryl chloride. The reaction is often performed in aromatic solvents like toluene or chlorobenzene with tertiary amine bases (e.g., diisopropylethylamine) to neutralize generated acids.
Typical chlorination conditions:
| Chlorinating Agent | Solvent | Base | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|---|
| Phosphorus oxychloride | Toluene | Diisopropylethylamine | 25–105 | 1–24 | Stepwise temperature increase |
| Sulfur oxychloride | Not specified | Triethylamine | 25–180 | 0.5–4 | Alternative chlorinating agent |
The reaction involves initial formation of a chlorinated intermediate at low temperature (0–50 °C), followed by heating to promote substitution and elimination reactions.
Amination at the 4-Position with N-Methylamine
Nucleophilic Substitution of 4-Chloro Group
The 4-chloro substituent on the pyrrolo[2,3-d]pyrimidine core is displaced by nucleophilic amines to introduce the N-methyl amino group. This is commonly done by reacting 4-chloro-2,5-dichloropyrrolo[2,3-d]pyrimidine with methylamine or N-methyl amines under basic or acidic conditions.
Recent studies have shown hydrochloric acid-promoted amination in water as an efficient method, giving good yields (~87%) and minimizing side-products compared to organic solvents. Water as solvent also prevents formation of unwanted chlorinated by-products.
Amination reaction parameters:
| Nucleophile | Solvent | Catalyst/Promoter | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Methylamine | Water | Hydrochloric acid | Ambient to reflux | Not specified | ~87 | Avoids formation of hydrolytic side-products |
Steric and electronic factors influence the rate and yield of amination; ortho-substituted anilines or amines show lower rates but acceptable yields if pKa is favorable.
Representative Synthetic Route Summary
| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Purity |
|---|---|---|---|---|
| 1. Butadiene formation | 2-methyl-3,3-dichloroacrylonitrile + trimethyl orthoformate | Condensation, unspecified | 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene | Not specified |
| 2. Cyclization | Butadiene + formamidine acetate + NaOMe in methanol | 0–50 °C dropwise addition, then 50–110 °C stirring | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 90.2% yield, 99.3% purity |
| 3. Chlorination | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivative | POCl3, diisopropylethylamine, toluene, 25–105 °C | 2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Not specified |
| 4. Amination | 2,5-dichloro-7H-pyrrolo[2,3-d]pyrimidine | Methylamine, HCl, water, ambient to reflux | 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | ~87% yield |
Analysis and Research Findings
Yields and Purity: The cyclization step to form the pyrrolo[2,3-d]pyrimidine core can achieve high yields (~90%) with excellent purity (>99%), indicating a robust and scalable process.
Chlorination: Use of phosphorus oxychloride with tertiary amine bases allows selective chlorination at the 2- and 5-positions. Temperature control is critical to avoid over-chlorination or decomposition.
Amination: Hydrochloric acid-promoted amination in water provides an environmentally friendly and efficient route to introduce the N-methyl amino group, with yields around 87%. This method avoids hazardous organic solvents and reduces side-product formation.
Industrial Viability: The described methods avoid complex purification steps such as column chromatography and utilize readily available reagents, making them suitable for scale-up and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide, methylamine, and other nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrrolo[2,3-d]pyrimidine family and has potential biological activities, especially in medicinal chemistry. Research indicates that this compound can inhibit Janus Kinase 3 (JAK3), which plays a crucial role in various immunological disorders.
Scientific Research Applications
Medicinal Chemistry
- 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is applicable as a potential therapeutic agent for immunological disorders and cancer treatment because it can inhibit specific kinases involved in these diseases.
- Derivatives of 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are being explored for use in drug development targeting various signaling pathways related to cell proliferation and immune response modulation.
- Inhibition of JAK3 can be beneficial in treating conditions such as rheumatoid arthritis, lupus, and other autoimmune diseases.
- Similar compounds can modulate cellular signaling pathways involved in cancer progression.
Synthesis
- 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be synthesized through reactions involving chlorinated pyrrolo[2,3-d]pyrimidine precursors.
- A notable method involves treating 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride to introduce chlorine substituents at specific positions on the ring structure.
Reactivity
- The chemical reactivity of 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is influenced by the dichloro and amino functional groups.
- It can participate in various nucleophilic substitution reactions due to the electrophilic nature of the chlorine atoms.
- Reactions with nucleophiles such as amines or alcohols can lead to the formation of new derivatives.
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell growth and survival. This inhibition can result in the induction of apoptosis and cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Halogenated Derivatives
- 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Hypothetical) : The dichloro substitution likely enhances electrophilicity at positions 2 and 5, facilitating further functionalization. The N-methyl group reduces hydrogen-bonding capacity compared to unsubstituted amines.
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 1500-85-2) : A key intermediate with a single chlorine at position 3. Reactivity at C4 enables substitution with amines or aryl groups (e.g., in compound 20o, yielding 77% via reaction with naphthalen-1-ylmethanamine) .
- 5-Iodo-7-((2-(trimethylsilyl)ethoxy)methyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (25) : Iodine at position 5 enhances steric bulk and polarizability, impacting solubility (isolated as a pale-yellow oil in 74% yield) .
Methyl-Substituted Derivatives
- 7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1500-85-2) : Methylation at N7 improves stability but reduces solubility. Molecular formula: C₇H₈N₄; SMILES:
Cn2ccc1c(ncnc12)N. - 5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS 1234616-34-2) : Methyl at C5 alters electronic distribution, with a molecular weight of 152.17 g/mol and HRMS (EI) confirming purity .
N4-Substituted Aryl Derivatives
Substituents on the N4-amino group modulate biological activity and physicochemical properties:
Key Observations :
- Electron-Withdrawing Groups (e.g., Cl) : Increase reactivity for further substitution but may reduce solubility. Compound 5 (3,4-dichlorophenyl) shows distinct deshielded protons at δ 8.34 and 9.54 .
- Electron-Donating Groups (e.g., OCH₃) : Enhance solubility; compound 6 exhibits a methoxy signal at δ 3.73 and a lower melting point compared to halogenated analogs .
Biological Activity
2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews its biological activity based on recent research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is with a molecular weight of approximately 232.07 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core with dichloro substitutions at the 2 and 5 positions and a methyl group at the nitrogen atom.
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant anticancer activity. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : In vitro assays on HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines revealed that certain derivatives exhibit potent cytotoxicity. For example, compounds structurally related to 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine showed IC50 values ranging from 0.87 to 12.91 µM against MCF-7 cells, indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) which had IC50 values of 17.02 µM .
- Mechanism of Action : The mechanism appears to involve the induction of apoptosis as indicated by increased levels of pro-apoptotic proteins such as Bax and caspase-3 in treated cells while downregulating anti-apoptotic proteins like Bcl-2 . This suggests that the compound may activate apoptotic pathways critical for effective cancer treatment.
Enzyme Inhibition
Pyrrolo[2,3-d]pyrimidine derivatives have also been investigated for their ability to inhibit specific enzymes involved in cancer progression.
- Targeting Tyrosine Kinases : Research indicates that these compounds can inhibit multiple tyrosine kinases which are crucial in signaling pathways associated with cancer cell proliferation . This multi-target approach may enhance their therapeutic efficacy.
- Dual Inhibition Mechanism : Notably, studies on related compounds have shown dual inhibition of GARFTase and AICARFTase, enzymes involved in purine nucleotide biosynthesis. This mechanism is significant as it leads to ATP depletion in cancer cells, further contributing to their cytotoxic effects .
Case Studies
Several case studies highlight the effectiveness of pyrrolo[2,3-d]pyrimidine derivatives:
- Study on Compound Efficacy : A study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives against various cancer cell lines. Compound 8 was identified as particularly effective due to its ability to inhibit FRα-expressing tumor cells significantly .
- Toxicity Assessment : Safety profiles were assessed through subacute toxicity studies in mice which demonstrated no acute toxicity at high doses (up to 2000 mg/kg), indicating a favorable safety margin for future therapeutic applications .
Research Findings Summary Table
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 0.87 - 12.91 | MCF-7 | Induction of apoptosis |
| Related Compound E | 1.75 - 9.46 | MDA-MB-231 | Tyrosine kinase inhibition |
| Compound 8 | <10 | FRα-expressing cells | Dual inhibition (GARFTase & AICARFTase) |
Q & A
Q. What are the key synthetic routes for preparing 2,5-Dichloro-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
The compound is typically synthesized via multi-step reactions involving nucleophilic aromatic substitution and cyclization. A common approach involves:
- Step 1 : Condensation of substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one to form the pyrrolo-pyrimidine core .
- Step 2 : Chlorination using reagents like phosphorus oxychloride (POCl₃) to introduce chlorine atoms at the 2- and 5-positions .
- Step 3 : N-methylation via reductive amination or alkylation to introduce the methyl group at the N-position .
Key solvents include DMSO or THF, with catalysts like Fe(acac)₃ enhancing reaction efficiency .
Q. How can NMR and HRMS be optimized for characterizing this compound?
- ¹H/¹³C NMR : Focus on chemical shifts for pyrrolo-pyrimidine protons (δ 6.0–8.5 ppm for aromatic protons) and methyl groups (δ 2.5–3.5 ppm). Use DMSO-d₆ as a solvent to resolve NH protons .
- HRMS : Employ electrospray ionization (ESI) to confirm molecular weight. For C₈H₇Cl₂N₅, the calculated [M+H]⁺ is 260.0134; deviations >2 ppm indicate impurities .
Q. What are the common reactivity patterns of this compound?
- Nucleophilic Substitution : The 4-amine and 7H positions are reactive toward electrophiles (e.g., aryl halides) under acidic conditions .
- Cross-Coupling : Suzuki-Miyaura reactions at the 2- and 5-chloro positions enable aryl/heteroaryl functionalization using Pd catalysts .
Advanced Research Questions
Q. How can computational methods optimize synthesis routes for derivatives?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in chlorination or alkylation steps .
- Retrosynthesis AI : Platforms like ICReDD integrate databases (e.g., Reaxys) to propose feasible routes, reducing trial-and-error experimentation .
Q. What strategies validate biological activity (e.g., kinase inhibition)?
Q. How to resolve contradictions in spectral or biological data?
- Batch Analysis : Compare NMR/HRMS data across synthetic batches to identify impurities (e.g., incomplete chlorination) .
- Orthogonal Assays : Validate kinase inhibition with both enzymatic and cellular assays to rule out off-target effects .
Q. What are the challenges in scaling up synthesis while maintaining purity?
- Process Optimization : Replace POCl₃ with safer chlorinating agents (e.g., SOCl₂) and optimize column chromatography conditions to reduce solvent waste .
- Quality Control : Implement inline PAT (Process Analytical Technology) tools like HPLC-MS for real-time monitoring .
Methodological Tables
Q. Table 1. Key Spectral Data for Characterization
| Technique | Parameters | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 11.89 (s, NH), 6.94 (s, H-5) | |
| ¹³C NMR (100 MHz) | δ 158.6 (C=O), 114.4 (Ar-C) | |
| HRMS (ESI) | [M+H]⁺ = 260.0134 (C₈H₇Cl₂N₅) |
Q. Table 2. Reaction Conditions for Functionalization
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF, 80°C | 75–85 | |
| N-Methylation | CH₃I, NaH, DMF, 0°C → RT | 90 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
